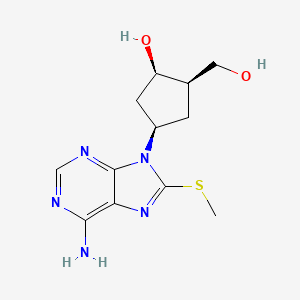
Tubulin polymerization-IN-40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin polymerization-IN-40 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications, particularly in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-40 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the synthesis of the core chemical structure through a series of reactions, such as condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance its activity and selectivity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods also incorporate advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions: Tubulin polymerization-IN-40 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, potentially enhancing its inhibitory effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different levels of activity and selectivity .
科学研究应用
Tubulin polymerization-IN-40 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the polymerization dynamics of tubulin and the effects of various inhibitors on this process.
Biology: The compound is employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.
Medicine: this compound is explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt cell division and induce apoptosis in cancer cells.
作用机制
Tubulin polymerization-IN-40 exerts its effects by binding to the colchicine-sensitive site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule formation interferes with critical cellular processes, such as mitosis and intracellular transport, ultimately leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways .
相似化合物的比较
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-40.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the inhibitory effects of this compound.
Vincristine: Another tubulin polymerization inhibitor that binds to a different site on tubulin
Uniqueness: this compound is unique in its specific binding affinity and inhibitory effects on tubulin polymerization. Unlike other inhibitors, it offers distinct advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C24H22FNO5 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC 名称 |
(1-fluoro-2-methoxy-9H-acridin-10-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H22FNO5/c1-28-19-10-9-18-16(22(19)25)11-14-7-5-6-8-17(14)26(18)24(27)15-12-20(29-2)23(31-4)21(13-15)30-3/h5-10,12-13H,11H2,1-4H3 |
InChI 键 |
RHSKIDSOKSTZKM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)N(C3=CC=CC=C3C2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)



![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
